N-(2-Cyano-3-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(2-Cyano-3-cyclopropoxypyridin-4-YL)methanesulfonamide: is a complex organic compound that features a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(2-cyano-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-8-4-5-12-9(6-11)10(8)16-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI Key |
NAVFDJXYIXAKJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Cyclopropoxylation: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl bromide or cyclopropyl chloride.
Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
Polymers: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-cyclopropoxypyridin-4-YL)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy and methanesulfonamide groups can enhance binding affinity and specificity. The molecular targets and pathways involved would vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
- N-(2-Cyano-3-methoxypyridin-4-YL)methanesulfonamide
- N-(2-Cyano-3-ethoxypyridin-4-YL)methanesulfonamide
- N-(2-Cyano-3-propoxypyridin-4-YL)methanesulfonamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyridine ring (cyclopropoxy vs. methoxy, ethoxy, propoxy).
- Reactivity: The cyclopropoxy group may confer different reactivity compared to other alkoxy groups due to ring strain and steric effects.
- Applications: The unique properties of the cyclopropoxy group may make N-(2-Cyano-3-cyclopropoxypyridin-4-YL)methanesulfonamide more suitable for specific applications, such as in drug development or materials science, where enhanced binding affinity or specific interactions are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
